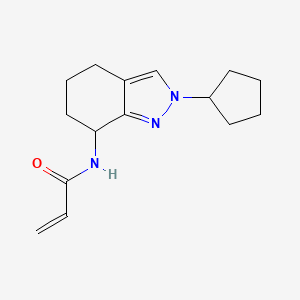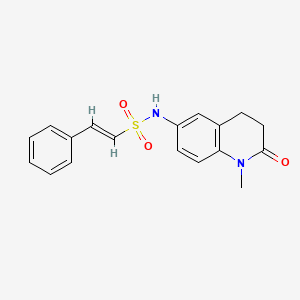
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and function. It is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation.
Efectos Bioquímicos Y Fisiológicos
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other anticancer agents. It has also been shown to reduce the number of B cells and plasma cells in the peripheral blood and bone marrow of patients with B-cell malignancies. In addition, (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide is a potent and selective inhibitor of BTK, which makes it an attractive target for the treatment of B-cell malignancies. It has been shown to have good pharmacokinetic properties and is well tolerated in animal and human studies. However, the use of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide in lab experiments may be limited by its cost and availability. In addition, the use of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide may require specialized equipment and expertise, which may not be available in all labs.
Direcciones Futuras
There are several future directions for the development and application of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide. One direction is to explore the use of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide in combination with other anticancer agents, such as immune checkpoint inhibitors or chemotherapy. Another direction is to investigate the potential of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide in the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus. In addition, the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity may provide new opportunities for the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis of (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide involves a multi-step process that starts with the synthesis of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 2-phenylethene-1-sulfonyl chloride to form the final product. The yield of the synthesis process is around 40%, and the purity of the final product is over 99%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Aplicaciones Científicas De Investigación
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has been extensively studied in preclinical and clinical studies for the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In vitro studies have shown that (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in cancer cells. In vivo studies have demonstrated that (E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide has potent antitumor activity and can enhance the efficacy of other anticancer agents.
Propiedades
IUPAC Name |
(E)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20-17-9-8-16(13-15(17)7-10-18(20)21)19-24(22,23)12-11-14-5-3-2-4-6-14/h2-6,8-9,11-13,19H,7,10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJVVWJIFBBTOF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
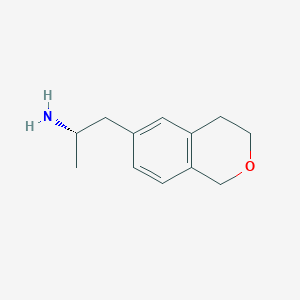
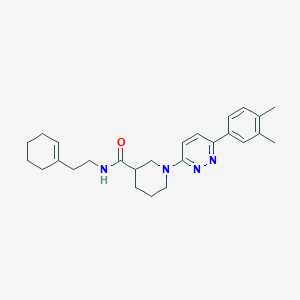
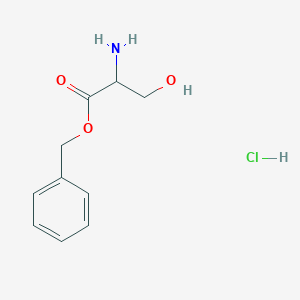
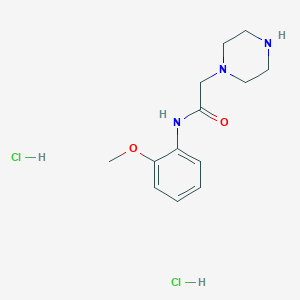
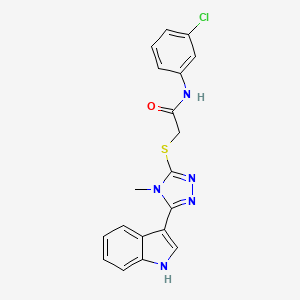
![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)
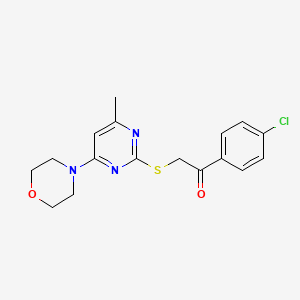
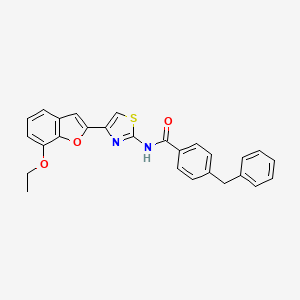
![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
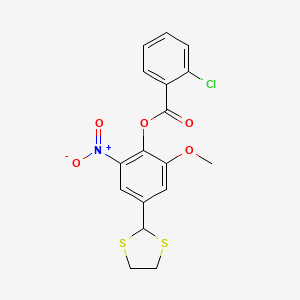
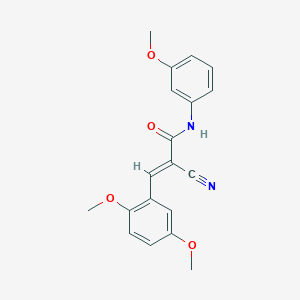
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
